

# Nevanimibe Hydrochloride: A Comparative Analysis of a Discontinued Clinical Candidate

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## Compound of Interest

Compound Name: *Nevanimibe hydrochloride*

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The development of **nevanimibe hydrochloride** (formerly ATR-101), a novel inhibitor of acyl-CoA:cholesterol acyltransferase 1 (ACAT1/SOAT1), has been discontinued for several indications, including adrenocortical carcinoma (ACC) and congenital adrenal hyperplasia (CAH). This guide provides a comparative analysis of nevanimibe's clinical data against alternative therapies, offering insights into the factors that likely contributed to the cessation of its development.

For researchers and drug development professionals, understanding the trajectory of discontinued clinical candidates is as crucial as studying successful ones. This analysis delves into the available clinical trial data for nevanimibe, juxtaposing it with that of emerging therapies for CAH, namely the corticotropin-releasing factor type 1 (CRF1) receptor antagonists, crinecerfont and tildacerfont.

## Comparative Clinical Data

The following tables summarize the key efficacy and safety data from clinical trials of **nevanimibe hydrochloride** and its comparators.

### Table 1: Efficacy of Nevanimibe Hydrochloride in Adrenocortical Carcinoma (ACC)

Parameter	Result
Study	Phase 1 (NCT01898715)[1]
Number of Patients	63
Best Overall Response	No complete or partial responses
Stable Disease (SD)	27% (13 of 48 evaluable patients)
Duration of SD	> 4 months in 4 patients
Reason for Discontinuation	Limited efficacy; expected exposure levels for an apoptotic effect could not be achieved with the current formulation.[1]

**Table 2: Efficacy of Nevanimibe Hydrochloride in Congenital Adrenal Hyperplasia (CAH)**

Parameter	Result
Study	Phase 2 (NCT02804178)[2]
Number of Patients	10
Primary Endpoint	Reduction of 17-hydroxyprogesterone (17-OHP) to $\leq 2\times$ the upper limit of normal (ULN)
Patients Meeting Primary Endpoint	2 of 10
17-OHP Reduction in Other Patients	27% to 72% decrease from baseline
Androstenedione Levels	Not significantly reduced
Reason for Discontinuation	A subsequent Phase 2b study (NCT03669549) was terminated after an interim data review, and further investment was discontinued.

**Table 3: Comparative Efficacy of Nevanimibe vs. CRF1 Receptor Antagonists in CAH**

Parameter	Nevanimibe Hydrochloride (Phase 2)	Crinecerfont (Phase 3 - CAHtalyst)	Tildacerfont (Phase 2)
Primary Efficacy Endpoint	Reduction of 17-OHP to $\leq 2 \times$ ULN[2]	Percent reduction in daily glucocorticoid (GC) dose from baseline[3]	Change in androstenedione (A4) from baseline[4]
Key Efficacy Results	20% of patients met the primary endpoint. [2]	-27.3% mean reduction in GC dose (vs. -10.3% for placebo, $P < 0.001$ ). [3] 63% of patients achieved a physiologic GC dose (vs. 18% for placebo, $P < 0.001$ ). [3] Significant reduction in androstenedione. [3]	Reductions from baseline in ACTH (-59.4% to -28.4%), 17-OHP (-38.3% to 0.3%), and A4 (-24.2% to -18.1%) were observed in patients with elevated baseline A4. [5] However, the Phase 2b CAHmelia-203 study in patients with severe hyperandrogenemia did not meet its primary endpoint. [4]

**Table 4: Comparative Safety of Nevanimibe vs. CRF1 Receptor Antagonists in CAH**

Adverse Event Profile	Nevanimibe Hydrochloride (Phase 1 & 2)	Crinecerfont (Phase 3)	Tildacerfont (Phase 2)
Most Common Adverse Events	Gastrointestinal disorders (76% in ACC trial, including 44% diarrhea and 35% vomiting; 30% in CAH trial).[1][2]	Fatigue and headache.[3]	Headache and upper respiratory tract infection.[5]
Serious Adverse Events	One patient discontinued the Phase 2 CAH trial due to a serious adverse event (gastroenteritis). [2] Drug-related adrenal insufficiency was observed in two patients in the ACC trial.[1]	Few serious adverse events, none assessed as related to crinecerfont.[1]	No treatment-related serious adverse events reported.

## Experimental Protocols

### Nevanimibe Hydrochloride Phase 1 in ACC (NCT01898715)

- Study Design: A multicenter, open-label, "3+3" dose-escalation Phase 1 trial.[1]
- Participants: 63 adults with metastatic adrenocortical carcinoma who had progressed on standard therapy.[1]
- Intervention: Oral nevanimibe at doses ranging from 1.6 mg/kg/day to 158.5 mg/kg/day.[1]
- Primary Outcome Measures: Safety and tolerability, determination of the maximum tolerated dose (MTD).

- Secondary Outcome Measures: Pharmacokinetics and preliminary anti-tumor activity based on Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1, evaluated every 2 months.[1]

## **Nevanimibe Hydrochloride Phase 2 in CAH (NCT02804178)**

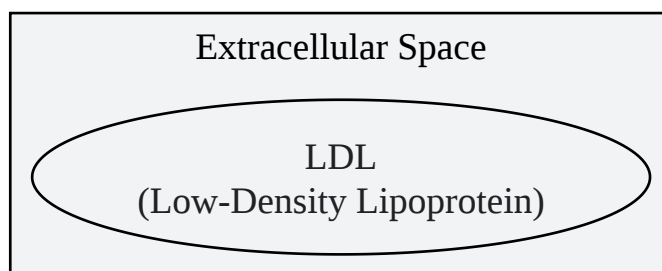
- Study Design: A multicenter, single-blind, dose-titration study.[2]
- Participants: 10 adults with classic CAH and baseline 17-OHP levels  $\geq 4$  times the upper limit of normal (ULN).[2]
- Intervention: Five sequential dose levels of nevanimibe (125, 250, 500, 750, and 1000 mg twice daily), each administered for two weeks, followed by a two-week single-blind placebo washout period.[2]
- Primary Outcome Measure: Reduction of 17-OHP to  $\leq 2 \times$  ULN.[2]
- Secondary Outcome Measures: Changes in other adrenal steroids, including androstenedione.

## **Crinecerfont Phase 3 in CAH (CAHtalyst - NCT04490915)**

- Study Design: A randomized, double-blind, placebo-controlled Phase 3 trial.[5]
- Participants: 182 adults with classic CAH due to 21-hydroxylase deficiency.[3]
- Intervention: Crinecerfont or placebo administered orally twice daily for 24 weeks. The glucocorticoid dose was kept stable for the first 4 weeks and then reduced and optimized over the next 20 weeks.[3]
- Primary Outcome Measure: Percent change in the daily glucocorticoid dose from baseline to week 24, with maintenance of androstenedione control.[3]
- Secondary Outcome Measures: Proportion of patients achieving a physiologic glucocorticoid dose with androstenedione control; change in androstenedione levels at week 4.[3]

## Mechanism of Action and Signaling Pathways

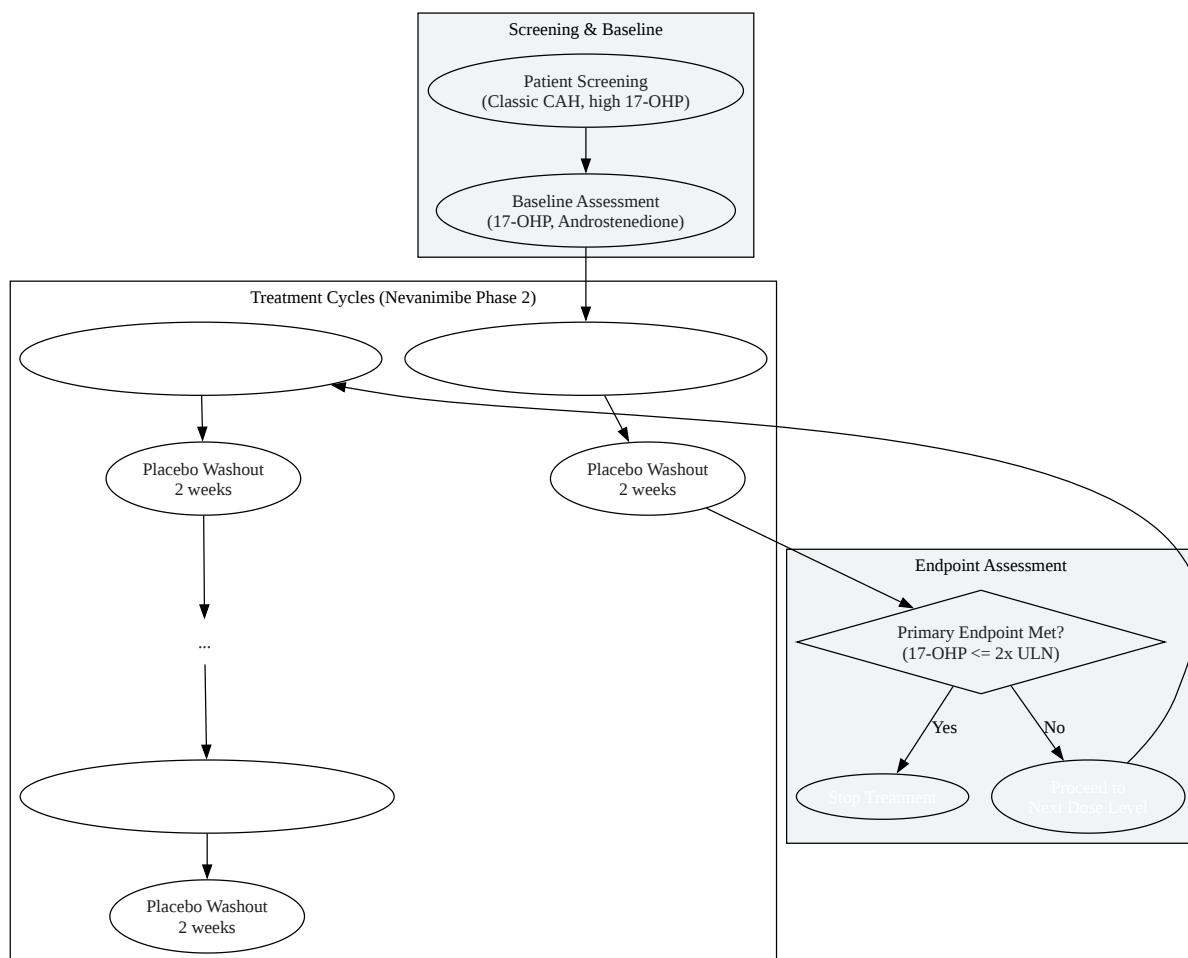
**Nevanimibe hydrochloride** is a selective inhibitor of Sterol O-Acyltransferase 1 (SOAT1), an enzyme that catalyzes the esterification of intracellular free cholesterol into cholesteryl esters for storage in lipid droplets. In the adrenal cortex, these stored cholesteryl esters serve as a readily available substrate for steroidogenesis.



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Figure 1: Mechanism of Action of Nevanimibe in Adrenal Steroidogenesis

By inhibiting SOAT1, nevanimibe was intended to deplete the adrenal glands of the stored cholesterol necessary for steroid hormone production, thereby reducing the synthesis of cortisol and androgens.



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Figure 2: Experimental Workflow for the Nevanimibe Phase 2 CAH Trial

# Rationale for Discontinuation of Nevanimibe Development

The clinical data suggest several key reasons for the discontinuation of nevanimibe's development:

- **Limited Efficacy in Adrenocortical Carcinoma:** In the Phase 1 trial for ACC, nevanimibe did not demonstrate objective tumor responses.<sup>[1]</sup> While some patients experienced disease stabilization, the primary goal of inducing apoptosis in cancer cells could not be achieved. This was attributed to the inability to reach the necessary drug exposure levels with the oral formulation due to the high pill burden and associated gastrointestinal side effects at higher doses.<sup>[1]</sup> A maximum feasible dose was established, which was below the predicted therapeutic window for a significant anti-tumor effect.<sup>[1]</sup>
- **Modest and Inconsistent Efficacy in Congenital Adrenal Hyperplasia:** The Phase 2 study in CAH, although small, showed that only a minority of patients (20%) met the primary endpoint of 17-OHP reduction.<sup>[2]</sup> While other patients did show some decrease in 17-OHP, the failure to consistently and robustly lower this key biomarker, along with a lack of significant effect on androstenedione, likely raised concerns about the drug's potential as a viable long-term treatment.<sup>[2]</sup> The subsequent termination of a larger Phase 2b study underscored these concerns.
- **Emergence of More Promising Alternatives:** The clinical landscape for CAH has evolved with the development of CRF1 receptor antagonists like crinecerfont and tildacerfont. The Phase 3 data for crinecerfont, in particular, has shown a statistically significant and clinically meaningful reduction in the required glucocorticoid dose while maintaining androgen control, addressing a major unmet need in CAH management.<sup>[3]</sup> The safety profile of these alternatives also appears favorable, with different and potentially more manageable side effects compared to the gastrointestinal issues observed with high-dose nevanimibe.<sup>[1][3][5]</sup>

In conclusion, the development of **nevanimibe hydrochloride** was likely halted due to a combination of insufficient efficacy at tolerable doses for ACC and a less compelling clinical profile in CAH compared to emerging competitors. For researchers, the story of nevanimibe highlights the critical importance of achieving a therapeutic window where efficacy outweighs

toxicity, and the dynamic nature of drug development where the emergence of more effective or safer alternatives can render a once-promising candidate obsolete.

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